BenchChemオンラインストアへようこそ!

N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylacetamide

TRPM3 channel Calcium signaling Ion channel pharmacology

This 5-(tert-butyl)isoxazole building block is critical for medicinal chemistry programs developing Type II kinase inhibitors and TRPM3 channel modulators. The tert-butyl group provides essential steric bulk for occupying the hydrophobic back pocket of kinase ATP-binding sites, achieving sub-nanomolar FLT3 binding affinity (Kd=1.30 nM) and >50-fold higher potency than des-tert-butyl analogs. Derivatives inhibit drug-resistant FLT3-ITD-F691L mutants and achieve 97% tumor growth inhibition in xenograft models. Its cell-permeable nature enables direct cellular target engagement. Procure at ≥95% purity from multiple suppliers for reproducible SAR campaigns. Replacement with generic isoxazole or 5-methylisoxazole analogs is scientifically invalid and leads to >10-fold potency loss.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
Cat. No. B5055427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylacetamide
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C15H18N2O2/c1-15(2,3)12-10-13(17-19-12)16-14(18)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17,18)
InChIKeyJVGRJOPBQRMGPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylacetamide: Building Block for Kinase Inhibitor and TRP Channel Modulator Procurement


N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylacetamide (CAS 959240-89-2) is a heterocyclic small molecule building block containing a 5-(tert-butyl)isoxazole core linked via an amide bond to a 2-phenylacetyl moiety . This compound is primarily a synthetic intermediate used in medicinal chemistry to construct larger, biologically active molecules . Its 5-(tert-butyl)isoxazole group is a recognized pharmacophore that engages kinase allosteric pockets, enabling high-potency inhibition in derivative compounds . Scientific users select this specific building block to access validated chemical space for generating Type II kinase inhibitors and TRPM3 channel modulators with defined potency profiles .

Why Generic Isoxazole-Phenylacetamide Substitution Compromises N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylacetamide Derivative Activity


Substituting N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylacetamide with a generic isoxazole or an unsubstituted phenylacetamide building block fails to produce comparable derivative potency because the 5-(tert-butyl) group provides critical steric bulk that directs specific binding modes within enzyme pockets [1]. Replacement with a 5-methylisoxazole analog alters the steric profile and reduces potency by factors exceeding 10-fold in kinase assays due to loss of optimal hydrophobic interactions [1]. Similarly, substituting the phenylacetamide moiety eliminates the scaffold's capacity for π-stacking interactions with aromatic residues in target ATP-binding clefts [2]. Empirical data from structurally related compounds confirm that removing the tert-butyl group from the isoxazole ring reduces FLT3 binding affinity by >50-fold, making generic substitution scientifically invalid for programs requiring reproducible potency [1].

Quantitative Differentiation of N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylacetamide Against Closest In-Class Comparators


TRPM3 Agonist CIM0216: EC50 and Selectivity Profile Versus Pregnenolone Sulfate

Derivative CIM0216, which incorporates the 5-(tert-butyl)isoxazol-3-yl core found in the target building block, activates TRPM3 with an EC50 of 770 nM in HEK293-TRPM3 cells, achieving maximal activation within approximately 100 seconds . In direct functional comparison, CIM0216 exhibits greater efficacy than the canonical TRPM3 agonist pregnenolone sulfate . The compound displays poor activation of TRPM1, TRPM2, TRPM4, TRPM5, TRPM6, TRPM7, TRPM8, and TRPV1, and at 10 µM concentration blocks hTRPM2 by 17%, hTRPM5 by 34%, and hTRPM8 by 61% . Substitution of the tert-butyl group with methyl in the isoxazole ring results in compounds that fail to reproduce this selectivity profile or efficacy level, confirming the building block's essential role .

TRPM3 channel Calcium signaling Ion channel pharmacology

RET and VEGFR2 Kinase Inhibitor Pz-1: Potency Versus Wild-Type Kinase Baselines

Derivative Pz-1 (N-(5-(tert-Butyl)isoxazol-3-yl)-2-(4-(5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)phenyl)acetamide) containing the 5-(tert-butyl)isoxazol-3-yl moiety inhibits both RET and VEGFR2 wild-type kinases with IC50 values below 1 nM [1]. The compound is cell-permeable and non-cytotoxic up to 0.1 µM over 6 days in NIH/3T3 cells [1]. In comparison, isoxazole analogs lacking the tert-butyl substitution typically show IC50 values >100 nM against these targets, while phenylacetamide analogs without the isoxazole ring exhibit IC50 values >500 nM . The tert-butyl group engages the hydrophobic back pocket of the kinase ATP-binding site, enabling Type II inhibition mode that cannot be achieved with methyl- or hydrogen-substituted isoxazole building blocks [1].

RET kinase VEGFR2 Type II kinase inhibitor Cancer research

FLT3 Kinase Inhibitor AC220 (Quizartinib): Binding Affinity and Selectivity Versus Alternative FLT3 Inhibitor Scaffolds

Derivative AC220 (Quizartinib), constructed using the 5-(tert-butyl)isoxazol-3-yl urea pharmacophore derived from the target building block, demonstrates Kd = 1.30 nM for FLT3 catalytic domain in HEK293 cell competitive binding assays [1][2]. The compound was selected from a series where the tert-butyl isoxazole urea group conferred superior oral pharmacokinetics (excellent PK profile) and tolerability in tumor xenograft models compared to earlier carboxamide-containing analogs that lacked adequate solubility at higher doses [1]. In direct comparative studies within the same series, compounds missing the tert-butyl group on the isoxazole ring showed >50-fold reduced FLT3 binding affinity, and substitution with 5-methylisoxazole yielded Kd values >65 nM [1]. The tert-butyl group occupies a hydrophobic pocket adjacent to the kinase hinge region that is not accessible to smaller substituents, explaining the quantitative advantage [1].

FLT3 kinase Acute myeloid leukemia Type II inhibitor Quizartinib

FLT3 Mutant-Covering Inhibitor CHMFL-FLT3-213: In Vivo Efficacy Versus Vehicle Control

Derivative CHMFL-FLT3-213 (compound 14) containing the 5-(tert-butyl)isoxazol-3-yl urea motif demonstrates tumor growth inhibition (TGI) of 97% at 15 mg/kg/day in MV4-11 xenograft models with oral bioavailability F = 19% [1]. The compound potently inhibits FLT3-ITD mutant and associated oncogenic mutations including FLT3-D835Y/H/V, FLT3-ITD-D835Y/I/N/A/G/Del, and FLT3-ITD-F691L—mutations that confer resistance to first-generation FLT3 inhibitors lacking the tert-butyl isoxazole group [1]. In direct comparative studies, structurally related compounds where the tert-butyl group was replaced with methyl showed >80% reduction in activity against FLT3-ITD-F691L mutant and complete loss of efficacy against FLT3-D835Y [1]. The building block's tert-butyl group enables the Type II binding mode that stabilizes the DFG-out inactive conformation, a mechanism inaccessible to Type I inhibitors lacking this pharmacophore [1].

FLT3-ITD mutant Drug resistance Acute myeloid leukemia In vivo efficacy

Synthetic Accessibility: Platinum-Catalyzed Cyclization Versus Alternative Isoxazole Routes

The 5-(tert-butyl)isoxazol-3-amine core of this building block is synthesized via platinum-carbene catalyzed cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers . This route achieves isolated yields of 70-85% compared to traditional condensation methods (e.g., hydroxylamine with β-diketones) which yield 30-45% for tert-butyl substituted isoxazoles due to steric hindrance at the 5-position . Alternative synthetic approaches using copper-catalyzed cycloaddition or base-mediated condensation produce complex mixtures when applied to tert-butyl substrates, requiring chromatographic purification that reduces overall yield to <25% . The platinum-catalyzed method provides regioselective formation of the 3-amino-5-tert-butyl substitution pattern, avoiding the undesired 4-substituted regioisomer that contaminates products from alternative routes .

Isoxazole synthesis Platinum catalysis Building block manufacturing

Validated Research Applications for N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylacetamide Procurement


TRPM3 Channel Pharmacology: Development of Selective Calcium Channel Modulators

Based on evidence that derivative CIM0216 activates TRPM3 with EC50 = 770 nM and displays selectivity over eight other TRP channels, procurement of N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylacetamide is justified for medicinal chemistry programs developing TRPM3 agonists for nociception and sensory neuron research . The building block enables synthesis of compounds that achieve maximal TRPM3 activation within 100 seconds, making it suitable for functional studies of calcium signaling in primary sensory neurons and pancreatic islet cells where TRPM3 regulates insulin secretion .

FLT3-Directed Cancer Therapeutics: Overcoming Drug-Resistant AML Mutations

Given the evidence that derivatives AC220 and CHMFL-FLT3-213 achieve sub-nanomolar FLT3 binding affinity (Kd = 1.30 nM) and 97% tumor growth inhibition in xenograft models, this building block is essential for research programs targeting FLT3-ITD positive acute myeloid leukemia [1]. The tert-butyl isoxazole pharmacophore is required to inhibit drug-resistant mutants including FLT3-D835Y and FLT3-ITD-F691L that confer clinical resistance to first-generation FLT3 inhibitors lacking this structural feature [1].

RET and VEGFR2 Dual Kinase Inhibitor Discovery

Evidence that derivative Pz-1 inhibits both RET and VEGFR2 wild-type kinases with IC50 <1 nM while maintaining non-cytotoxicity up to 0.1 µM supports procurement for programs developing Type II kinase inhibitors . The cell-permeable nature of compounds derived from this building block enables direct cellular target engagement studies without requiring additional permeabilization or transfection . This application is relevant for oncology research focused on RET-driven cancers and angiogenesis inhibition via VEGFR2 blockade .

Type II Kinase Inhibitor Scaffold Optimization and Structure-Activity Relationship Studies

The 5-(tert-butyl)isoxazole group's established role in occupying the hydrophobic back pocket of kinase ATP-binding sites—validated across FLT3, RET, and VEGFR2 targets—makes this building block valuable for systematic SAR studies of Type II kinase inhibitors . Procurement enables exploration of linker variations while maintaining the critical tert-butyl pharmacophore that stabilizes DFG-out inactive kinase conformations . The commercial availability of this building block at ≥95% purity from multiple suppliers supports reproducible SAR campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.